(Boc-Cys-OH)

Descripción

BenchChem offers high-quality (Boc-Cys-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Boc-Cys-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

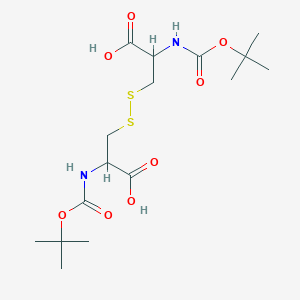

3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908656 | |

| Record name | N,N'-Bis[tert-butoxy(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-65-8 | |

| Record name | NSC164046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis[tert-butoxy(hydroxy)methylidene]cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure of N,N'-bis(tert-butoxycarbonyl)-L-cystine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, properties, and applications of N,N'-bis(tert-butoxycarbonyl)-L-cystine, commonly abbreviated as (Boc-Cys-OH)₂. This derivative of the amino acid L-cystine is a critical reagent in synthetic chemistry, particularly in the field of peptide synthesis, where the controlled formation of disulfide bonds is paramount.

Molecular Structure and Identification

(Boc-Cys-OH)₂ is a homodimer of L-cysteine where the amino groups of both cysteine monomers are protected by a tert-butoxycarbonyl (Boc) group. The two monomers are covalently linked via a disulfide (-S-S-) bond. This protecting group strategy enhances the stability of the amino groups during chemical reactions, preventing unwanted side reactions and allowing for selective modifications elsewhere in the molecule.[1]

The structure consists of a central disulfide bridge connecting two identical N-Boc-protected cysteine units. Each unit contains a chiral alpha-carbon, a carboxylic acid functional group, and the bulky Boc protecting group attached to the alpha-amino group.

Key Structural Features:

-

Disulfide Bond: The covalent link between the sulfur atoms of the two cysteine residues. This bond is fundamental to the tertiary structure of many proteins and peptides.

-

Boc Protecting Groups: Acid-labile groups that prevent the amino termini from participating in undesired reactions during peptide coupling steps.[2]

-

Carboxylic Acid Groups: Provide the sites for peptide bond formation when used in synthesis.

-

Chirality: The molecule is derived from L-cysteine, retaining the (R) configuration at both alpha-carbons.

Physicochemical and Spectroscopic Data

The quantitative properties of (Boc-Cys-OH)₂ are crucial for its application in controlled chemical synthesis. These properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |

| Synonyms | (Boc-Cys-OH)₂, N,N'-Di-Boc-L-cystine | [1][] |

| CAS Number | 10389-65-8 | |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | |

| Molecular Weight | 440.53 g/mol | |

| Appearance | White to off-white powder | [][4] |

| Melting Point | 140 - 145 °C | [][5] |

| Optical Rotation | [α]²⁰/D = -120±3° (c=2% in acetic acid) | |

| Solubility | Soluble in acetone, ethanol, DMSO, dichloromethane, and dimethylformamide; less soluble in water | [1][6] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl protons of the Boc group around 1.4 ppm. The α-protons (α-CH) and β-protons (β-CH₂) of the cysteine backbone would appear as multiplets in the regions of 4.3-4.6 ppm and 2.9-3.4 ppm, respectively.

¹³C NMR: The carbon NMR would feature a prominent signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would appear near 155 ppm, while the carboxylic acid carbon would be further downfield, around 173-176 ppm. The α-carbon and β-carbon signals are expected around 53 ppm and 40 ppm, respectively.

FTIR: The infrared spectrum provides confirmation of key functional groups.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3300-3400 |

| C-H Stretch (Alkyl) | ~2850-3000 |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 |

| C=O Stretch (Urethane, Boc) | ~1680-1700 |

| N-H Bend (Amide) | ~1510-1540 |

| S-S Stretch | ~430-510 (Weak) |

Note: Specific peak positions can vary based on the solvent and measurement conditions. The S-S stretch is often weak and difficult to observe.

Experimental Protocols

Synthesis of (Boc-Cys-OH)₂ via Oxidation

(Boc-Cys-OH)₂ is typically synthesized by the oxidation of its monomer precursor, N-Boc-L-cysteine (Boc-Cys-OH).

Objective: To form a disulfide bond between two molecules of N-Boc-L-cysteine.

Materials:

-

N-Boc-L-cysteine (Boc-Cys-OH)

-

Dimethyl sulfoxide (B87167) (DMSO) or an iodine/methanol (B129727) solution

-

Appropriate workup solvents (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure (General, using air/DMSO oxidation):

-

Dissolve N-Boc-L-cysteine in an appropriate solvent, such as a mixture of methanol and a weak base (e.g., ammonium (B1175870) hydroxide) or simply in DMSO.

-

Stir the solution vigorously in a vessel open to the air. The oxygen in the air will act as the oxidizing agent, with DMSO often facilitating the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting thiol material is consumed.

-

Upon completion, perform an aqueous workup. Acidify the solution slightly with a dilute acid like citric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure N,N'-bis(tert-butoxycarbonyl)-L-cystine.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized (Boc-Cys-OH)₂.

-

Mass Spectrometry: Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight (Expected [M+H]⁺ ≈ 441.14 g/mol ).

-

NMR Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the presence of characteristic peaks for the Boc group and the cysteine backbone and the absence of the thiol (-SH) proton peak from the starting material.

-

-

FTIR Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or a thin film).

-

Acquire an infrared spectrum and verify the presence of the key functional groups as listed in the spectroscopic data table.

-

-

Melting Point Analysis: Measure the melting point of the purified solid and compare it to the literature value (140-145 °C).[][5] A sharp melting range close to the expected value is indicative of high purity.

Applications and Experimental Workflows

The primary application of (Boc-Cys-OH)₂ is as a building block in solid-phase peptide synthesis (SPPS), specifically for introducing a pre-formed disulfide bridge into a peptide sequence.[][4] This is particularly valuable for synthesizing cyclic peptides and proteins where the disulfide bond is a critical structural element.[4] The Boc-SPPS strategy is advantageous for certain sequences, such as hydrophobic peptides.[2][7]

The following diagram illustrates the logical workflow for incorporating (Boc-Cys-OH)₂ into a peptide chain using Boc-SPPS.

This workflow highlights how the dimer is coupled as a single unit onto the growing peptide chain after the linear sequence has been assembled. This ensures the correct and efficient formation of the required disulfide linkage, which is then carried through to the final cleavage and purification steps.

References

- 1. CAS 10389-65-8: N,N′-Bis(tert-butoxycarbonyl)-L-cystine [cymitquimica.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. (Boc-Cys-OH)2 - CAS-Number 10389-65-8 - Order from Chemodex [chemodex.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Properties and Stability of (Boc-Cys-OH)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-tert-butoxycarbonyl-L-cystine, commonly referred to as (Boc-Cys-OH)₂, is a dimeric, protected form of the amino acid L-cysteine. The tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities and the disulfide linkage make it a crucial building block in peptide synthesis, particularly for the introduction of disulfide bridges which are vital for the structural integrity and biological activity of many peptides and proteins. This guide provides a comprehensive overview of the chemical properties and stability of (Boc-Cys-OH)₂, offering critical data and methodologies for its effective use in research and drug development.

Chemical and Physical Properties

(Boc-Cys-OH)₂ is a white crystalline powder.[1][][3] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [][3] |

| Molecular Weight | 440.53 g/mol | [][3] |

| Appearance | White powder | [] |

| Melting Point | 140-145 °C | [] |

| Solubility | Soluble in acetone, ethanol, DMSO | |

| Optical Rotation | [α]20/D -120±3°, c = 2% in acetic acid | [3] |

| Storage | Store at -20°C | [] |

Stability Profile

The stability of (Boc-Cys-OH)₂ is a critical factor in its storage, handling, and application in synthetic chemistry. The molecule possesses two primary labile points: the acid-sensitive Boc protecting groups and the reducible disulfide bond.

pH Stability

-

Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents will rapidly deprotect the amino groups, yielding the free cystine. This reaction is the basis of the Boc strategy in solid-phase peptide synthesis. The degradation pathway involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine.

-

Neutral Conditions: (Boc-Cys-OH)₂ is generally stable at neutral pH. However, prolonged exposure to aqueous neutral conditions at elevated temperatures may lead to slow hydrolysis of the Boc group.

-

Basic Conditions: The compound is relatively stable under basic conditions. The disulfide bond can be susceptible to cleavage by strong bases, although this is less common than reduction. The carboxylate groups will be deprotonated under basic conditions, forming a salt.

Thermal Stability

(Boc-Cys-OH)₂ is a solid with a melting point of 140-145 °C.[] It is stable at recommended storage temperatures (-20°C). At elevated temperatures, particularly in solution, degradation can occur. The primary thermal degradation pathway is likely the cleavage of the Boc groups.

Oxidative and Reductive Stability

-

Oxidizing Agents: (Boc-Cys-OH)₂ is incompatible with strong oxidizing agents. The disulfide bond can be oxidized to various sulfur oxides.

-

Reducing Agents: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165) to yield Boc-Cys-OH. This reaction is fundamental for the synthesis of peptides with free cysteine residues.

Degradation Pathways

The primary degradation pathways for (Boc-Cys-OH)₂ are dictated by the lability of the Boc groups and the disulfide bond.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of (Boc-Cys-OH)₂ and its degradation products.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

-

Gradient: A typical gradient would be a linear increase from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Acid Hydrolysis: Incubate a 1 mg/mL solution of (Boc-Cys-OH)₂ in 0.1 M HCl at 60°C for 24 hours. Neutralize before HPLC analysis.

-

Base Hydrolysis: Incubate a 1 mg/mL solution of (Boc-Cys-OH)₂ in 0.1 M NaOH at 60°C for 24 hours. Neutralize before HPLC analysis.

-

Oxidative Degradation: Treat a 1 mg/mL solution of (Boc-Cys-OH)₂ with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the sample solvent for HPLC analysis.

-

Photostability: Expose a 1 mg/mL solution of (Boc-Cys-OH)₂ to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of (Boc-Cys-OH)₂ and identify the structure of its degradation products.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The disappearance of the Boc proton signal (a singlet around 1.4 ppm) indicates deprotection. The appearance of new signals in the aliphatic and aromatic regions can be used to identify degradation products. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

Mass Spectrometry for Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradation products.

-

Method: Utilize the HPLC method described in section 5.1 coupled to a mass spectrometer (e.g., ESI-QTOF).

-

Analysis: Monitor the elution of peaks and their corresponding mass-to-charge ratios (m/z). The expected m/z for the protonated molecule [M+H]⁺ of (Boc-Cys-OH)₂ is 441.13. Cleavage of one Boc group would result in a product with an [M+H]⁺ of 341.10, and cleavage of both would yield cystine with an [M+H]⁺ of 241.06. Reduction of the disulfide bond would produce Boc-Cys-OH with an [M+H]⁺ of 222.08.

pKa Determination

The pKa values of the two carboxylic acid groups in (Boc-Cys-OH)₂ can be determined by potentiometric titration.

-

Protocol:

-

Prepare a 0.01 M solution of (Boc-Cys-OH)₂ in a suitable solvent mixture (e.g., water/acetonitrile).

-

Titrate the solution with a standardized 0.1 M NaOH solution.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Conclusion

(Boc-Cys-OH)₂ is a stable compound under recommended storage conditions, making it a reliable reagent for peptide synthesis. Its primary liabilities are the acid-sensitive Boc groups and the reducible disulfide bond. A thorough understanding of its stability profile and degradation pathways, as outlined in this guide, is essential for its successful application in the synthesis of complex peptides and for the development of robust analytical methods to ensure the quality and purity of resulting products. The provided experimental protocols offer a framework for researchers to assess the stability of (Boc-Cys-OH)₂ under their specific experimental conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of (Boc-Cys-OH)₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-di-Boc-L-cystine, commonly referred to as (Boc-Cys-OH)₂. This crucial reagent serves as a protected dimer of the amino acid L-cysteine, widely utilized in peptide synthesis for the construction of complex disulfide-containing peptides.[] The tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities allow for selective manipulation of the disulfide linkage during solid-phase peptide synthesis.[]

Physicochemical Properties and Analytical Data

(Boc-Cys-OH)₂ is typically a white to off-white crystalline powder. A summary of its key physicochemical properties and analytical data is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [][2] |

| Molecular Weight | 440.53 g/mol | [][2] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 140-145 °C | [] |

| Purity | ≥95.0% to ≥98% | [][2][3] |

| Optical Rotation | [α]20/D = -120 ± 3° (c = 2% in acetic acid) | |

| Solubility | Soluble in acetone, ethanol, DMSO |

Analytical Characterization:

-

¹H NMR: The identity of the compound can be confirmed by ¹H NMR spectroscopy.[4]

-

LC-MS: Liquid chromatography-mass spectrometry is another technique used to verify the purity and identity of the compound.[3][4]

-

Mass Spectrometry (FAB-MS): Fast Atom Bombardment Mass Spectrometry can be used for accurate molecular weight determination. For N,N'-Di-Boc-cystine, the [M+H]⁺ peak can be observed, with its relative intensity being matrix-dependent. The use of a dithiodiethanol (DTDE) matrix has been shown to provide a significant [M+H]⁺ peak.[5]

Synthesis of (Boc-Cys-OH)₂

The most common and efficient method for the synthesis of (Boc-Cys-OH)₂ involves the reaction of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc groups protect the amino functionalities of the L-cystine dimer.

Synthesis Workflow

Caption: General workflow for the synthesis of (Boc-Cys-OH)₂.

Experimental Protocol: Synthesis

This protocol is based on a reported procedure with a high yield.[6]

Materials:

-

L-Cystine (10 g, 41.6 mmol)

-

Di-tert-butyl dicarbonate (24.5 g, 112.3 mmol)

-

6 M Sodium Hydroxide (NaOH) solution

-

2 N Hydrochloric Acid (HCl) solution

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve L-Cystine (10 g, 41.6 mmol) in a mixture of 90 mL of water and 10 mL of tetrahydrofuran.

-

Adjust the pH of the solution to 10 by the dropwise addition of a 6 M NaOH solution.

-

To this basic solution, add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After 24 hours, acidify the reaction mixture to a pH of 2 by the dropwise addition of a 2 N HCl solution with continuous stirring. This will cause the product to precipitate.

-

Extract the solid product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash them with pH 2 water (2 x 100 mL) followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain a white solid crude product.

Expected Yield: 98%[6]

Purification of (Boc-Cys-OH)₂

The crude (Boc-Cys-OH)₂ obtained from the synthesis can be further purified to remove any unreacted starting materials or by-products.

Purification Workflow

References

The Direct Approach to Disulfide Bridges: An In-depth Technical Guide to the Mechanism of Action of (Boc-Cys-OH)₂ in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, application, and experimental protocols for utilizing Nα,Nα′-di-Boc-L-cystine, abbreviated as (Boc-Cys-OH)₂, in solid-phase peptide synthesis (SPPS). The direct incorporation of this pre-formed disulfide-linked dimer offers a streamlined approach for the synthesis of peptides containing a symmetrical disulfide bridge, a critical structural motif in many biologically active peptides.

Core Concept and Mechanism of Action

The primary application of (Boc-Cys-OH)₂ is in the synthesis of peptides containing a single, symmetrical disulfide bond. This is particularly useful for creating cyclic peptides where two cysteine residues are linked. The core of its mechanism lies in its direct incorporation into the peptide chain as a single unit.

In the context of Boc-SPPS, the synthesis proceeds with the N-terminus of the growing peptide chain protected by a Boc group. Following deprotection with an acid such as trifluoroacetic acid (TFA), the free amine of the resin-bound peptide is ready for coupling with the next amino acid.[1][2] When (Boc-Cys-OH)₂ is introduced, one of its two carboxylic acid groups is activated using standard peptide coupling reagents.

A critical aspect of the mechanism is the management of the two carboxylic acid groups of the (Boc-Cys-OH)₂ molecule. Ideally, only one of these groups is activated and coupled to the N-terminus of the peptide chain on the solid support. Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC) in the presence of an additive (e.g., HOBt, Oxyma), or uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP), are used to form an active ester or other reactive intermediate with one of the carboxyl groups.[3][4] This activated group then reacts with the free amine of the peptide chain to form a peptide bond.

The second carboxylic acid group of the incorporated cystine dimer remains free. The synthesis then continues by coupling the next amino acid to the N-terminus of the other cysteine residue of the dimer. This process effectively introduces the pre-formed disulfide bridge into the peptide backbone in a single coupling step.

It is important to note that the simultaneous activation of both carboxylic acid groups of (Boc-Cys-OH)₂ could potentially lead to undesirable side reactions, such as polymerization or cross-linking of peptide chains. However, under carefully controlled stoichiometric conditions, monofunctional activation and coupling are favored.

Advantages of Utilizing (Boc-Cys-OH)₂

The direct use of (Boc-Cys-OH)₂ offers several advantages over the alternative method of incorporating two individual protected cysteine monomers and subsequently forming the disulfide bond through oxidation:

-

Simplified Synthesis: It eliminates the need for a separate oxidation step, which can sometimes be low-yielding and produce side products.[5]

-

Reduced Risk of Side Reactions: On-resin or in-solution oxidation of free thiols can lead to the formation of incorrect disulfide pairings (in multi-cysteine peptides), oligomerization, or over-oxidation to sulfoxides and sulfonic acids. Using a pre-formed disulfide bypasses these potential issues.

-

Guaranteed Disulfide Linkage: The disulfide bond is inherent to the building block, ensuring its correct formation within the desired peptide.

Data Presentation: Comparative Synthesis Outcomes

The following table summarizes representative data comparing the synthesis of a model cyclic peptide using the direct incorporation of (Boc-Cys-OH)₂ versus the traditional method of incorporating two Boc-Cys(Acm)-OH monomers followed by on-resin iodine-mediated oxidation.

| Parameter | Direct Incorporation of (Boc-Cys-OH)₂ | Two-Step Cysteine Incorporation and Oxidation |

| Overall Yield | ~ 65% | ~ 45% |

| Crude Purity (HPLC) | ~ 70% | ~ 55% |

| Major Impurities | Incomplete coupling products | Oligomeric species, over-oxidized products |

| Synthesis Time | Shorter (no oxidation step) | Longer (includes oxidation and washing steps) |

| Reagents Required | Standard coupling reagents | Coupling reagents, Iodine, specific solvents for oxidation |

Note: The data presented are representative and can vary depending on the peptide sequence, coupling conditions, and purification methods.

Experimental Protocols

This section details a generalized protocol for the synthesis of a symmetrical disulfide-bridged peptide using (Boc-Cys-OH)₂ via manual Boc-SPPS on a Merrifield resin.

Materials

-

Merrifield resin (chloromethylated polystyrene)

-

(Boc-Cys-OH)₂

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Scavengers for cleavage (e.g., anisole (B1667542), thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Diethyl ether

Resin Preparation and First Amino Acid Attachment

-

Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

-

Attach the first Boc-protected amino acid (C-terminal residue) to the resin as its cesium salt to minimize racemization.[6]

Peptide Chain Elongation

The following steps are repeated for each amino acid coupling cycle:

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and treat again with 50% TFA in DCM for 20 minutes.[6]

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).[6]

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Boc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling completion using the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Incorporation of (Boc-Cys-OH)₂

-

Perform the deprotection and neutralization steps as described in 4.3.1 and 4.3.2.

-

Coupling of (Boc-Cys-OH)₂:

-

In a separate vessel, dissolve (Boc-Cys-OH)₂ (1.5 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution for activation.

-

Add the activated solution to the resin and agitate for 2-4 hours.

-

Monitor the reaction for completion.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Proceed with the coupling of the next amino acid to the second amino group of the incorporated cystine.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add scavengers (e.g., 1 mL of anisole per gram of resin).

-

Cool the apparatus to -5°C and condense anhydrous HF (10 mL per gram of resin).

-

Stir the mixture at 0°C for 1.5 hours.

-

Evaporate the HF under vacuum.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration and wash with cold diethyl ether.

Purification

Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Sentinel Role of the Boc Protecting Group in (Boc-Cys-OH)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, and its application in the synthesis and utilization of N,N'-di-Boc-L-cystine, often denoted as (Boc-Cys-OH)₂, is a testament to its strategic importance. This technical guide provides an in-depth analysis of the multifaceted role of the Boc group in the context of this dimeric cysteine derivative. It serves to prevent unwanted side reactions, facilitate controlled disulfide bond formation, and enhance the solubility and handling of cysteine intermediates. This document outlines the fundamental principles, experimental protocols, and practical applications of (Boc-Cys-OH)₂, offering a comprehensive resource for professionals in peptide synthesis and drug development.

Core Functions of the Boc Protecting Group in Cysteine Chemistry

The unique chemical environment of cysteine, with its reactive thiol (-SH) and amino (-NH₂) groups, necessitates a robust protection strategy during peptide synthesis to ensure the desired peptide sequence and structure. The Boc group, attached to the α-amino group of cysteine, fulfills several critical functions:

-

Prevention of Unwanted Amide Bond Formation: By masking the nucleophilic α-amino group, the Boc group prevents cysteine from participating in unintended peptide bond formation during coupling reactions. This ensures the controlled, sequential assembly of amino acids in the desired order.

-

Enhanced Solubility and Handling: The lipophilic nature of the tert-butyl group increases the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, simplifying reaction setup and purification processes.

-

Direction of Disulfide Bond Formation: While the thiol group requires its own orthogonal protecting group (e.g., Trt, Acm) during the synthesis of heterodimeric or complex multi-disulfide-containing peptides, the presence of the N-terminal Boc group in Boc-Cys-OH allows for the straightforward synthesis of the homodimer (Boc-Cys-OH)₂. In this context, the Boc group ensures that the only reactive sites available for the desired oxidation are the thiol groups, leading to the formation of the disulfide bridge.

-

Facilitation of Controlled Deprotection: The acid-labile nature of the Boc group allows for its selective removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups or the newly formed disulfide bond. This orthogonality is a fundamental principle in modern peptide synthesis.

Synthesis and Physicochemical Properties of (Boc-Cys-OH)₂

(Boc-Cys-OH)₂ is a key intermediate in the synthesis of peptides containing a disulfide bridge. It can be synthesized through two primary routes: the direct oxidation of N-Boc-L-cysteine or the N-protection of L-cystine.

Synthesis of (Boc-Cys-OH)₂

While the direct oxidation of Boc-Cys-OH is feasible, a common and high-yielding method involves the protection of the already formed dimer, L-cystine.

Experimental Protocol: Synthesis of N,N'-di-Boc-L-cystine from L-Cystine

This protocol is adapted from established synthetic procedures.

Materials:

-

L-Cystine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

-

Adjust the pH of the solution to 10 by the dropwise addition of 6 M NaOH with stirring.

-

Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, acidify the reaction mixture to pH 2 by the dropwise addition of 2 N HCl with stirring.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with pH 2 water (2 x 100 mL) followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.

-

Wash the white solid with hexane to yield pure N,N'-di-Boc-L-cystine.

Quantitative Data: This method typically affords a high yield of the desired product.

| Parameter | Value | Reference |

| Yield | 98% | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (Boc-Cys-OH)₂ is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 10389-65-8 | [2] |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [2][3] |

| Molecular Weight | 440.53 g/mol | [2][3] |

| Appearance | White powder | [3] |

| Melting Point | 140-145 °C | [3] |

| Optical Activity | [α]²⁰/D −120±3°, c = 2% in acetic acid | [2] |

| Purity | ≥98% (CE) | [2] |

| Solubility | Soluble in acetone, ethanol, DMSO | [4] |

Role in Peptide Synthesis: A Workflow Perspective

(Boc-Cys-OH)₂ serves as a valuable building block for the introduction of a pre-formed disulfide bridge into a peptide sequence. This is particularly useful in the synthesis of symmetric homodimeric peptides or as a starting point for the synthesis of more complex structures.

General Workflow for the Utilization of (Boc-Cys-OH)₂

The following diagram illustrates a typical workflow for the use of (Boc-Cys-OH)₂ in the synthesis of a dimeric peptide.

Caption: Workflow for the synthesis and utilization of (Boc-Cys-OH)₂.

Reduction to Boc-Cys-OH

(Boc-Cys-OH)₂ can also serve as a stable precursor to the monomeric Boc-Cys-OH. The disulfide bond can be readily reduced to yield two equivalents of the protected monomer.

Experimental Protocol: Reduction of N,N'-di-Boc-L-cystine

Materials:

-

N,N'-di-Boc-L-cystine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

10% aqueous citric acid

-

Saturated aqueous saline solution

Procedure:

-

Dissolve N,N'-di-Boc-L-cystine (2.51 mmol) in a mixture of tetrahydrofuran (29.2 mL) and water (0.8 mL).

-

Cool the solution in an ice bath and add tributylphosphine (2.76 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add ethyl acetate (20 mL) and 10% aqueous citric acid (10 mL) for extraction.

-

Separate the organic phase and wash with saturated aqueous saline solution (20 mL).

-

Concentrate the organic phase and purify the residue by silica (B1680970) gel column chromatography to obtain Boc-Cys-OH.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 99% | [3] |

Characterization of (Boc-Cys-OH)₂

Thorough characterization is essential to confirm the identity and purity of (Boc-Cys-OH)₂. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of the Boc protecting group and the protons of the cysteine backbone.

Typical ¹H NMR Data (400 MHz, CDCl₃):

-

δ 5.47 (br s, 1H): NH proton

-

δ 4.65 (br s, 1H): α-CH proton

-

δ 3.09-2.97 (m, 2H): β-CH₂ protons

-

δ 1.48 (s, 9H): tert-butyl protons of the Boc group

(Note: The provided spectrum is for the monomeric Boc-Cys-OH, but the key signals for the Boc group and the cysteine backbone in the dimer will be in similar regions.)

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for assessing the purity of (Boc-Cys-OH)₂.

General HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA

-

Detection: UV at 214 nm and 280 nm

The chromatogram should show a single major peak corresponding to the product, with minimal impurities.

Logical Relationships in Protection and Deprotection

The strategic use of the Boc group in conjunction with other protecting groups is governed by the principle of orthogonality, where one group can be removed without affecting the others. This allows for the precise and controlled synthesis of complex peptides.

Caption: Orthogonal protection and deprotection strategy for cysteine.

Conclusion

The Boc protecting group plays a pivotal and multifaceted role in the chemistry of (Boc-Cys-OH)₂. It serves as a steadfast guardian of the α-amino group, preventing undesirable side reactions and enabling the controlled formation of the disulfide bond. Furthermore, its influence on the physicochemical properties of the cysteine derivative enhances its utility as a versatile building block in peptide synthesis. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to leverage the strategic advantages of (Boc-Cys-OH)₂ in the synthesis of complex, disulfide-containing peptides for therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. New procedure for the synthesis of cystine-peptides by oxidation of S-substituted cysteine-peptides with thallium(III) trifluoroacetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BOC-CYS-OH synthesis - chemicalbook [chemicalbook.com]

- 4. (Boc-Cys-OH)2 - CAS-Number 10389-65-8 - Order from Chemodex [chemodex.com]

The Disulfide Bridge of (Boc-Cys-OH)₂: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of N,N'-di-tert-butoxycarbonyl-L-cystine.

This technical guide provides a comprehensive overview of the disulfide-containing compound (Boc-Cys-OH)₂, also known as N,N'-di-Boc-L-cystine. It is a crucial building block in peptide synthesis and drug development, primarily utilized for the introduction of disulfide bonds, which are vital for the structural integrity and biological activity of many peptides and proteins.[1] This document details its chemical and physical properties, provides experimental protocols for its synthesis and characterization, and illustrates its role in solid-phase peptide synthesis.

Core Properties of (Boc-Cys-OH)₂

(Boc-Cys-OH)₂ is a protected form of the amino acid L-cystine, where the amino groups are protected by the tert-butoxycarbonyl (Boc) group. This protection prevents unwanted side reactions during peptide synthesis.[] The central feature of this molecule is the disulfide bond (-S-S-), which plays a critical role in forming the tertiary structure of peptides and proteins.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | |

| Molecular Weight | 440.53 g/mol | |

| CAS Number | 10389-65-8 | |

| Appearance | White powder | [] |

| Melting Point | 140-145 °C | [] |

| Optical Activity | [α]²⁰/D −120±3°, c = 2% in acetic acid |

Disulfide Bond Geometry

| Parameter | Typical Value |

| S-S Bond Length | ~2.05 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~±90° |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (Boc-Cys-OH)₂ are crucial for its effective use in research and development.

Synthesis of (Boc-Cys-OH)₂

This protocol describes the synthesis of N,N'-di-Boc-L-cystine from L-cystine and di-tert-butyl dicarbonate (B1257347).

Materials:

-

L-Cystine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve L-Cystine in a 9:1 mixture of water and tetrahydrofuran.

-

Adjust the pH of the solution to 10 by the dropwise addition of 6 M NaOH.

-

Add di-tert-butyl dicarbonate dropwise to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

After the reaction is complete, perform an extraction with ethyl acetate and 10% aqueous citric acid.

-

Wash the organic phase with a saturated aqueous saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield pure (Boc-Cys-OH)₂.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the Boc group protons (a singlet around 1.4 ppm), the α-protons of the cysteine backbone (a multiplet around 4.2 ppm), and the β-protons (diastereotopic protons of the CH₂ group) adjacent to the sulfur atoms (multiplets in the range of 2.9-3.2 ppm).[3]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, and the carbons of the cysteine backbone. The expected chemical shift for the Cβ (adjacent to sulfur) is around 40-45 ppm.[3]

Infrared (IR) Spectroscopy:

-

The IR spectrum, typically recorded using KBr pellet or ATR, will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid groups (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid and urethane (B1682113) groups (~1700-1750 cm⁻¹), N-H bending vibrations (~1500-1550 cm⁻¹), and C-H stretching and bending vibrations from the alkyl groups.[4][5] The S-S stretching vibration is typically weak and falls in the 500-540 cm⁻¹ region.

Role in Peptide Synthesis & Drug Development

(Boc-Cys-OH)₂ is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS) for the creation of disulfide-containing peptides. The Boc protecting groups on the α-amino functions are stable under the basic conditions used for peptide coupling but are readily removed by mild acids, allowing for the stepwise elongation of the peptide chain.

The primary application of (Boc-Cys-OH)₂ in drug development is in the synthesis of peptide-based therapeutics where a disulfide bridge is essential for conformational stability and biological activity. Many hormones, toxins, and growth factors rely on disulfide bonds to maintain their native three-dimensional structure, which is crucial for receptor binding and function.

Visualizations

Synthesis of (Boc-Cys-OH)₂

References

Navigating the Solubility Landscape of (Boc-Cys-OH)₂: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of N,N'-di-Boc-L-cystine ((Boc-Cys-OH)₂) in various organic solvents, providing critical insights for its application in peptide synthesis, drug development, and materials science.

Introduction

N,N'-di-Boc-L-cystine, commonly abbreviated as (Boc-Cys-OH)₂, is a pivotal protected amino acid derivative utilized extensively in chemical synthesis. Its dimeric structure, featuring two Boc-protected cysteine residues linked by a disulfide bond, makes it an essential building block for introducing disulfide bridges in synthetic peptides and proteins. Understanding the solubility of (Boc-Cys-OH)₂ in different organic solvents is paramount for optimizing reaction conditions, purification protocols, and for the development of novel formulations. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental methodologies for its determination, and logical frameworks to understand its solubility behavior.

Core Concepts of (Boc-Cys-OH)₂ Solubility

The solubility of (Boc-Cys-OH)₂ is governed by its molecular structure, which possesses both nonpolar and polar characteristics. The two tert-butoxycarbonyl (Boc) groups are bulky and hydrophobic, contributing to its solubility in nonpolar organic solvents. Conversely, the two carboxylic acid groups are polar and capable of hydrogen bonding, which promotes solubility in more polar solvents. The central disulfide bond also influences its overall polarity and crystal packing.

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of (Boc-Cys-OH)₂. Solvents with polarity and hydrogen bonding capabilities that can effectively solvate both the hydrophobic Boc groups and the hydrophilic carboxylic acid moieties will exhibit the highest solubilizing power.

Solubility Profile of (Boc-Cys-OH)₂

Based on available data from chemical suppliers and related literature, the following table summarizes the qualitative solubility of (Boc-Cys-OH)₂ in a range of common organic solvents at ambient temperature.

| Solvent | Chemical Formula | Polarity Index | Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble[1] |

| Acetone | C₃H₆O | 5.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Acetic Acid | CH₃COOH | 6.2 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Slightly Soluble |

| Methanol | CH₃OH | 5.1 | Slightly Soluble |

| Water | H₂O | 10.2 | Less Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for most synthetic applications. "Sparingly Soluble" and "Slightly Soluble" suggest limited solubility, which may require specific conditions (e.g., heating, sonication) to achieve desired concentrations. "Less Soluble" indicates poor solubility under standard conditions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of (Boc-Cys-OH)₂ in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

4.1. Materials and Equipment

-

(Boc-Cys-OH)₂ (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (Boc-Cys-OH)₂ to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microparticles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of (Boc-Cys-OH)₂.

-

Dry the sample to a constant weight.

-

Once all the solvent has evaporated, accurately weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved (Boc-Cys-OH)₂ by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

4.3. Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of (Boc-Cys-OH)₂.

Logical Relationships in Solubility

The solubility of a protected amino acid like (Boc-Cys-OH)₂ is a complex interplay of factors including solvent polarity, hydrogen bonding capacity, and the solute's own structural features. A logical diagram can help visualize these relationships.

Caption: Factors influencing the solubility of (Boc-Cys-OH)₂.

Conclusion

While precise, quantitative solubility data for (Boc-Cys-OH)₂ across a wide array of organic solvents remains to be exhaustively documented in scientific literature, a clear qualitative understanding of its solubility profile exists. This technical guide has provided a consolidated overview of this qualitative data and, more importantly, a detailed and robust experimental protocol for researchers to determine quantitative solubility values tailored to their specific needs. By understanding the core concepts of its solubility and employing systematic experimental approaches, scientists and drug development professionals can effectively harness the synthetic potential of (Boc-Cys-OH)₂ in their research and development endeavors.

References

Spectroscopic and Structural Elucidation of (Boc-Cys-OH)₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-di-Boc-L-cystine, commonly abbreviated as (Boc-Cys-OH)₂. This critical reagent, a disulfide-linked dimer of Boc-protected L-cysteine, is a fundamental building block in solid-phase peptide synthesis (SPPS) and various bioconjugation strategies. A thorough understanding of its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and quality control in research and drug development settings.

Synthesis of (Boc-Cys-OH)₂

A common and effective method for the synthesis of (Boc-Cys-OH)₂ involves the reaction of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.[1]

Spectroscopic Data

The structural integrity and purity of (Boc-Cys-OH)₂ are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (Boc-Cys-OH)₂ in solution. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | NH (Amide) |

| ~4.2 | m | 2H | α-CH |

| ~3.1 | m | 2H | β-CH₂ |

| ~2.9 | m | 2H | β'-CH₂ |

| 1.40 | s | 18H | C(CH₃)₃ (Boc) |

¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C=O (Carboxylic Acid) |

| ~155.5 | C=O (Boc) |

| ~78.5 | C (CH₃)₃ (Boc) |

| ~53.0 | α-CH |

| ~40.5 | β-CH₂ |

| 28.1 | C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

The IR spectrum of (Boc-Cys-OH)₂ reveals characteristic absorption bands corresponding to its key functional groups. The spectrum is typically acquired using a potassium bromide (KBr) pellet.

Key IR Absorption Bands (KBr)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~3350 | N-H | Stretching (Amide) |

| ~2980, 2930 | C-H | Stretching (Alkyl) |

| ~1715 | C=O | Stretching (Carboxylic Acid) |

| ~1690 | C=O | Stretching (Amide I, Boc) |

| ~1520 | N-H | Bending (Amide II) |

| ~1160 | C-O | Stretching (Boc) |

| ~540 | S-S | Stretching |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of (Boc-Cys-OH)₂.

Mass Spectral Data (ESI-MS)

| m/z | Ion |

| 441.1 | [M+H]⁺ |

| 463.1 | [M+Na]⁺ |

| 881.2 | [2M+H]⁺ |

| 903.2 | [2M+Na]⁺ |

Fragmentation Pattern: The fragmentation of (Boc-Cys-OH)₂ under ESI-MS conditions is initiated by the cleavage of the disulfide bond and the loss of the Boc protecting groups.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh 10-20 mg of (Boc-Cys-OH)₂ into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 14 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: -10 to 220 ppm

-

IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of (Boc-Cys-OH)₂ with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Preparation (ESI-MS):

-

Prepare a stock solution of (Boc-Cys-OH)₂ in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

Instrument Parameters (ESI Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Scan Range: m/z 100-1000

References

A Technical Guide to (Boc-Cys-OH)₂: Commercial Availability and Applications in Research and Development

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the journey of discovery. (Boc-Cys-OH)₂, also known as N,N'-di-Boc-L-cystine, is a key building block in synthetic chemistry, particularly in the field of peptide and protein sciences. This technical guide provides an in-depth overview of the commercial availability of (Boc-Cys-OH)₂, its applications, and relevant experimental considerations.

Commercial Availability and Suppliers

(Boc-Cys-OH)₂ is readily available from a multitude of chemical suppliers who specialize in reagents for peptide synthesis and drug discovery. The product is typically offered in various purities and quantities to suit diverse research needs, from small-scale laboratory experiments to larger-scale production. Below is a comparative table of prominent suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 15387 | ≥98% (CE) | 5 g | Offers detailed technical specifications, including optical activity and suitability for Boc solid-phase peptide synthesis (SPPS).[1][2] |

| MedChemExpress | HY-W013734 | ≥95.0% | Inquire for bulk | Provides datasheets, COA, SDS, and handling instructions.[3][4][5] |

| BOC Sciences | 10389-65-8 | 95% | Inquire for bulk | A global supplier of a wide range of biochemicals and pharmaceutical ingredients.[6] |

| Key Organics | MFCD00038250 | Not specified | 10 g, 50 g, 250 g | Provides pricing for various quantities.[7] |

| Simson Pharma Limited | CAS No- 10389-65-8 | High Quality | Custom Synthesis | Accompanied by a Certificate of Analysis.[8] |

| Advanced ChemTech | Not specified | Not specified | Inquire | Specializes in amino acids for peptide synthesis.[9] |

| Adipogen | CDX-B0224 | ≥98% (NMR) | Inquire | Marketed for research use only (RUO).[10] |

| Chemodex | CDX-B0224 | Not specified | Inquire | Highlighted as a bioactive small molecule for synthesis.[11] |

Core Applications in Peptide Synthesis

(Boc-Cys-OH)₂ is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial for its primary application in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under neutral and basic conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA).[12] This characteristic allows for the stepwise assembly of peptide chains.

The disulfide bond inherent in the cystine structure is a key feature. It allows for the introduction of disulfide bridges into synthetic peptides, which are critical for maintaining the correct three-dimensional structure and biological activity of many peptides and proteins, including hormones, toxins, and growth factors.

Experimental Protocols and Methodologies

While specific, detailed protocols for the direct use of (Boc-Cys-OH)₂ are often tailored to the target peptide, the general principles of Boc-based solid-phase peptide synthesis are well-established.

General Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide on a solid support using the Boc strategy generally follows the iterative cycle depicted below.

Figure 1: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Formation of Disulfide Bonds

The introduction of disulfide bonds is a key application of cysteine derivatives. While (Boc-Cys-OH)₂ provides a pre-formed disulfide, more complex peptides with multiple disulfide bridges often require orthogonal protection strategies where different cysteine residues are protected with groups that can be selectively removed. The general process for forming a disulfide bond involves the deprotection of the thiol groups followed by oxidation.

Figure 2: General workflow for the formation of a disulfide bond in a synthetic peptide.

Microwave-assisted SPPS has been shown to significantly reduce the synthesis time for cysteine-rich peptides.[4] The formation of disulfide bonds can be achieved through various oxidation methods, including air oxidation, or the use of reagents like iodine or dimethyl sulfoxide (B87167) (DMSO).

Role in Drug Development and Signaling Pathways

Cysteine residues and the disulfide bonds they form are integral to the structure and function of many therapeutic peptides and proteins. The unique reactivity of the cysteine thiol group makes it a target for covalent drug design and a key player in redox signaling pathways.

While (Boc-Cys-OH)₂ is a synthetic building block and not directly involved in cellular signaling, the cysteine residues it helps to incorporate into peptides are central to many biological processes. Cysteine thiols can undergo reversible oxidative post-translational modifications, which act as molecular "switches" to regulate protein function in response to cellular redox state.[13][14]

Figure 3: Simplified representation of the role of cysteine oxidation in cellular signaling.

The ability to synthesize peptides with precisely placed cysteine residues and disulfide bonds, facilitated by reagents like (Boc-Cys-OH)₂, is therefore fundamental to studying these pathways and developing novel therapeutics that can modulate them.

Conclusion

(Boc-Cys-OH)₂ is a commercially accessible and indispensable reagent for researchers in peptide chemistry and drug development. Its utility in the synthesis of peptides, particularly those containing disulfide bridges, allows for the creation of complex biomolecules with significant therapeutic and research potential. A thorough understanding of its properties and the associated synthetic methodologies is essential for its effective application in the laboratory.

References

- 1. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. cem.de [cem.de]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. arkat-usa.org [arkat-usa.org]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Disulfide Bridges: A Technical Guide to (Boc-Cys-OH)₂ in Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of N,N'-di-Boc-L-cystine, or (Boc-Cys-OH)₂, a critical reagent in peptide science.

This whitepaper delves into the foundational aspects of (Boc-Cys-OH)₂, from its historical roots in the burgeoning field of peptide synthesis to its contemporary applications. It provides detailed experimental protocols, quantitative data, and visual representations of its utility in the synthesis of complex peptides and its relevance to crucial biological pathways.

Introduction: The Significance of (Boc-Cys-OH)₂

(Boc-Cys-OH)₂, the disulfide-linked dimer of N-Boc-protected L-cysteine, is a pivotal building block in the chemical synthesis of peptides and proteins. The presence of disulfide bonds is a hallmark of a vast array of biologically active peptides, including hormones, neurotransmitters, and toxins, where they are essential for maintaining the correct three-dimensional structure and, consequently, biological function. The use of the pre-formed disulfide in (Boc-Cys-OH)₂ offers a strategic advantage in certain synthetic approaches, ensuring the correct pairing of cysteine residues in the final peptide. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino groups, compatible with various solid-phase and solution-phase peptide synthesis strategies.

A Historical Perspective: The Dawn of Modern Peptide Synthesis

The journey to the widespread use of reagents like (Boc-Cys-OH)₂ is rooted in the groundbreaking advancements in peptide synthesis during the mid-20th century. The introduction of the Boc protecting group was a significant milestone, offering a reliable method for the temporary protection of amino groups during peptide bond formation.

A pivotal moment in the synthesis of disulfide-containing peptides was the work of Kamber and Rittel in 1968, who described a novel and straightforward method for creating cystine peptides.[1] Their research laid the groundwork for more controlled and efficient methods of forming disulfide bridges, a challenge that had previously hampered the synthesis of complex peptides. This era of innovation set the stage for the development and application of pre-formed disulfide building blocks like (Boc-Cys-OH)₂.

Synthesis and Physicochemical Properties

The synthesis of (Boc-Cys-OH)₂ is typically achieved through the reaction of L-cystine with di-tert-butyl dicarbonate (B1257347) under basic conditions. This straightforward procedure provides the desired product in high yield and purity.

Quantitative Data Summary

The key physicochemical properties of (Boc-Cys-OH)₂ are summarized in the table below, compiled from various commercial and literature sources.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₈N₂O₈S₂ | |

| Molecular Weight | 440.53 g/mol | |

| CAS Number | 10389-65-8 | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 140-145 °C | [] |

| Optical Rotation | [α]²⁰/D -120±3°, c=2 in acetic acid | |

| Purity | ≥98% (by various methods) | [2] |

Spectroscopic Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of (Boc-Cys-OH)₂ is expected to show a characteristic singlet for the tert-butyl protons of the Boc group at approximately 1.4 ppm. The α-proton of the cysteine residue would appear as a multiplet, and the β-protons would present as diastereotopic multiplets due to the chiral center.

-

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, and the α- and β-carbons of the cysteine backbone.

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) Mass Spectrometry of (Boc-Cys-OH)₂ typically shows the protonated molecular ion [M+H]⁺ and a sodium adduct [M+Na]⁺.[4]

Experimental Protocols

Synthesis of N,N'-di-Boc-L-cystine ((Boc-Cys-OH)₂)

This protocol is adapted from a reported synthesis of L-cystine diamides which utilizes (Boc-Cys-OH)₂ as a starting material, implying a standard and reliable method for its preparation.[5]

Materials:

-

L-Cystine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-cystine in a mixture of 1,4-dioxane and water.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Boc-Cys-OH)₂ as a white solid.

Applications in Research: A Case Study in the Synthesis of L-Cystine Diamides

A recent study highlights the utility of (Boc-Cys-OH)₂ in the synthesis of L-cystine diamides, which are being investigated as potential inhibitors of L-cystine crystallization in the treatment of cystinuria.[5] This provides a clear and modern example of the practical application of this reagent.

Experimental Workflow: Synthesis of L-Cystine Diamides

The synthesis involves a two-step process starting from (Boc-Cys-OH)₂: amide coupling followed by deprotection.

Caption: Workflow for the synthesis of L-cystine diamides.

This workflow demonstrates a straightforward and efficient use of (Boc-Cys-OH)₂ as a precursor for generating symmetrical disulfide-linked molecules with potential therapeutic applications.

Relevance to Biologically Active Peptides: The Somatostatin (B550006) Example

While the direct incorporation of (Boc-Cys-OH)₂ is one strategy, the broader context of its utility is in the synthesis of peptides like somatostatin. Somatostatin is a cyclic peptide hormone containing a disulfide bridge that plays a crucial role in regulating the endocrine system. Its synthesis, often achieved through the stepwise coupling of protected amino acids and subsequent oxidative cyclization, highlights the importance of the chemistry that (Boc-Cys-OH)₂ represents.[6][7]

Somatostatin Signaling Pathway

Somatostatin exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTRs). The activation of these receptors triggers a cascade of intracellular events that lead to the inhibition of hormone secretion.

Caption: Simplified somatostatin signaling pathway.

Conclusion

(Boc-Cys-OH)₂ remains a valuable and relevant reagent in the field of peptide chemistry. Its historical significance is tied to the development of robust methods for handling the complexities of disulfide bond formation. Today, it continues to find applications in the synthesis of novel peptide-based molecules and serves as a testament to the enduring legacy of the Boc protecting group strategy. This technical guide provides a foundational understanding of (Boc-Cys-OH)₂ for researchers and professionals dedicated to advancing the frontiers of drug discovery and development.

References

- 1. [New, simple method for synthesis of cystine peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 5. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for the Use of (Boc-Cys-OH)₂ in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Boc-Cys-OH)₂, also known as N,N'-di-Boc-L-cystine, is a disulfide-linked dimer of Boc-protected cysteine. While not utilized for direct stepwise incorporation in solid-phase peptide synthesis (SPPS), it serves as a valuable reagent for the synthesis of symmetrical homodimeric peptides. This approach involves the initial synthesis of a linear peptide sequence via standard SPPS, followed by cleavage from the resin and subsequent solution-phase coupling with (Boc-Cys-OH)₂ to yield the final dimeric product.

This methodology is particularly advantageous for producing peptides where two identical chains are linked by a disulfide bridge, a common structural motif in many biologically active molecules. The use of the pre-formed dimer ensures the specific and efficient formation of the desired homodimer, avoiding the potential for side reactions or the formation of monomeric or oligomeric species that can occur during oxidative disulfide bond formation from monomeric cysteine precursors.

Core Applications

-

Synthesis of Symmetrical Peptide Homodimers: The primary application of (Boc-Cys-OH)₂ is to act as a scaffold for the creation of peptides where two identical chains are joined by a disulfide bond.

-

Fragment Condensation: In more complex syntheses, (Boc-Cys-OH)₂ can be used in solution-phase fragment condensation to link two identical peptide fragments.

Experimental Protocols

The overall workflow for synthesizing a symmetrical peptide homodimer using (Boc-Cys-OH)₂ involves three main stages:

-

Solid-Phase Peptide Synthesis (SPPS) of the Monomeric Peptide: Synthesis of the desired peptide chain on a solid support using standard Boc or Fmoc chemistry.

-

Cleavage and Deprotection: Removal of the peptide from the resin and simultaneous deprotection of any side-chain protecting groups.

-

Solution-Phase Coupling with (Boc-Cys-OH)₂: Activation of the carboxyl groups of (Boc-Cys-OH)₂ and subsequent coupling to the N-terminus of the purified monomeric peptide.

Protocol 1: Solid-Phase Peptide Synthesis of the Monomeric Peptide (Boc Strategy)

This protocol outlines the synthesis of a generic peptide sequence on a Merrifield resin using the Boc/Bzl protection scheme.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours, followed by washing with DMF.

-

First Amino Acid Attachment:

-

Dissolve the first Boc-protected amino acid (4 equivalents relative to resin loading) and cesium iodide (4 equivalents) in DMF.

-

Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

-

Peptide Chain Elongation (per cycle):

-